mGAT-IN-1 Potency at mGAT3: A Head-to-Head Comparison with Parent Compounds
mGAT-IN-1 (compound 28) demonstrates superior inhibitory potency at the mGAT3 transporter compared to the parent compounds (8 and 9) from which it was derived. It exhibits a pIC50 of 5.61 ± 0.07 (IC50 = 2.5 μM) for mGAT3 [1]. This is a quantifiable improvement over parent compound 9, which showed a pIC50 of 5.14 ± 0.10 for the same target [1], and parent compound 8, which preferentially inhibited mGAT2 with a pIC50 of 5.19 ± 0.01 [1].
| Evidence Dimension | Inhibitory potency at mGAT3 |
|---|---|
| Target Compound Data | pIC50 = 5.61 ± 0.07; IC50 = 2.5 μM |
| Comparator Or Baseline | Parent compound 9: pIC50 = 5.14 ± 0.10; Parent compound 8: pIC50 = 5.19 ± 0.01 (mGAT2) |
| Quantified Difference | mGAT-IN-1 pIC50 is 0.47 units higher than compound 9 for mGAT3, representing an approximately 3-fold increase in potency. |
| Conditions | In vitro [³H]GABA uptake assay in HEK-293 cells stably expressing murine GAT subtypes. |
Why This Matters
This data confirms mGAT-IN-1 is a structurally optimized derivative with enhanced activity at a key target for analgesic research, ensuring consistent and potent pharmacological modulation in experimental models.
- [1] Zaręba P, Gryzło B, Malawska K, et al. Novel mouse GABA uptake inhibitors with enhanced inhibitory activity toward mGAT3/4 and their effect on pain threshold in mice. Eur J Med Chem. 2020;188:111920. View Source
